REACTION_SMILES
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[CH3:34][CH2:35][NH2:36].[Na+:38].[OH-:37].[P:12]([O:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)([O:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)[O:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[c:1]1([OH:11])[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[c:1]1([NH:36][CH2:35][CH3:34])[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(OP(Oc2ccccc2)Oc2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc2ccccc12
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Name
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Type
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product
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Smiles
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CCNc1cccc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |